molecular formula C14H8BrNO2S2 B2634442 (E)-3-(3-bromophenyl)-5-(furan-2-ylmethylene)-4-thioxothiazolidin-2-one CAS No. 306322-32-7

(E)-3-(3-bromophenyl)-5-(furan-2-ylmethylene)-4-thioxothiazolidin-2-one

Cat. No.: B2634442
CAS No.: 306322-32-7
M. Wt: 366.25
InChI Key: YVYLIRGNPYGOOP-XYOKQWHBSA-N
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Description

(E)-3-(3-bromophenyl)-5-(furan-2-ylmethylene)-4-thioxothiazolidin-2-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromophenyl group and a furan ring in its structure suggests potential for significant pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-bromophenyl)-5-(furan-2-ylmethylene)-4-thioxothiazolidin-2-one typically involves the following steps:

  • Formation of Thiazolidinone Core: : The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions. This step forms the 4-thioxothiazolidin-2-one ring.

  • Introduction of the Bromophenyl Group: : The 3-bromophenyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the thiazolidinone core with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate.

  • Formation of the Furan-2-ylmethylene Moiety: : The final step involves the condensation of the thiazolidinone derivative with furan-2-carbaldehyde under acidic or basic conditions to form the (E)-furan-2-ylmethylene group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

  • Reduction: : Reduction of the thiazolidinone ring can yield thiazolidine derivatives, which may have different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3-bromophenyl)-5-(furan-2-ylmethylene)-4-thioxothiazolidin-2-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. Research has indicated that it can inhibit the growth of cancer cells and reduce inflammation, suggesting potential therapeutic applications.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth.

Mechanism of Action

The mechanism of action of (E)-3-(3-bromophenyl)-5-(furan-2-ylmethylene)-4-thioxothiazolidin-2-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the observed biological effects. For example, its anticancer activity may be due to the inhibition of specific kinases involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds, such as pioglitazone, are known for their antidiabetic properties.

    Furan Derivatives: Compounds like furfural are used in the synthesis of various chemicals and materials.

    Bromophenyl Derivatives: These include bromophenol blue, a pH indicator used in laboratories.

Uniqueness

What sets (E)-3-(3-bromophenyl)-5-(furan-2-ylmethylene)-4-thioxothiazolidin-2-one apart is its combination of a thiazolidinone core with both a bromophenyl and a furan ring

Properties

IUPAC Name

(5E)-3-(3-bromophenyl)-5-(furan-2-ylmethylidene)-4-sulfanylidene-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2S2/c15-9-3-1-4-10(7-9)16-13(19)12(20-14(16)17)8-11-5-2-6-18-11/h1-8H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYLIRGNPYGOOP-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=S)C(=CC3=CC=CO3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)N2C(=S)/C(=C\C3=CC=CO3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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